N2,N2-dihydroxypyridine-2,6-dicarboximidamide

Beschreibung

N²,N²-Dihydroxypyridine-2,6-dicarboximidamide (molecular formula: C₇H₈N₄O₂, molar mass: 180.17 g/mol) is a pyridine-derived compound featuring two hydroxyl groups attached to the nitrogen atoms of the carboximidamide substituents at the 2- and 6-positions of the pyridine ring. The compound is typically available as a powder or crystalline solid, though commercial availability is currently listed as "discontinued" in standard quantities (e.g., 1g, 5g) . Its dihydrochloride salt form (C₇H₁₁Cl₂N₅, molar mass: 236.10 g/mol) enhances solubility in aqueous systems .

Eigenschaften

Molekularformel |

C7H9N5O2 |

|---|---|

Molekulargewicht |

195.18 g/mol |

IUPAC-Name |

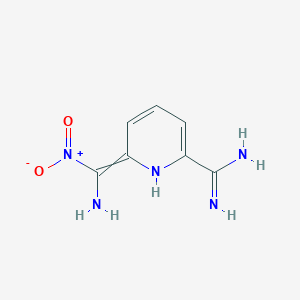

6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9) |

InChI-Schlüssel |

GBIMZLOPDFFATE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N2,N2-Dihydroxypyridin-2,6-dicarboximidamid beinhaltet typischerweise die Kupplung von Pyridin-2,6-dicarbonylchlorid mit Hydroxylamin. Die Reaktion wird in einem Lösungsmittel wie Dichlormethan oder Aceton unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für N2,N2-Dihydroxypyridin-2,6-dicarboximidamid sind in der Literatur nicht gut dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen und Verwendung geeigneter Katalysatoren zur Steigerung von Ausbeute und Reinheit hochskaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N2,N2-Dihydroxypyridin-2,6-dicarboximidamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Die Carboximidamidgruppen können reduziert werden, um Amin-Derivate zu bilden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Alkylierungsmittel wie Methyliodid werden eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N2,N2-Dihydroxypyridin-2,6-dicarboximidamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Enzyminhibitor an die aktive Stelle von Enzymen wie Carboanhydrase und Cholinesterase und hemmt so deren Aktivität. Die Hydroxyl- und Carboximidamidgruppen spielen eine entscheidende Rolle beim Bindungsprozess und bilden Wasserstoffbrückenbindungen und andere Wechselwirkungen mit der aktiven Stelle des Enzyms.

Wirkmechanismus

The mechanism of action of N2,N2-dihydroxypyridine-2,6-dicarboximidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The hydroxyl and carboximidamide groups play a crucial role in the binding process, forming hydrogen bonds and other interactions with the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The following table summarizes critical differences between N²,N²-dihydroxypyridine-2,6-dicarboximidamide and analogous compounds:

Functional Group Impact on Properties

- Hydroxyl Groups : The hydroxyl substituents in the target compound enable strong hydrogen bonding, which may enhance its utility in designing metal-organic frameworks (MOFs) or as a ligand in catalysis. However, these groups may reduce stability under acidic or oxidative conditions .

- Cyano Groups: In N²,N⁶-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN), the electron-withdrawing cyano groups increase electrophilicity, making the compound reactive in cross-coupling reactions or as a precursor in synthetic chemistry .

- Pyridinyl Groups : The N,N′-bis(2-pyridinyl) analog (C₁₇H₁₃N₅O₂) exhibits a larger molecular footprint, which could improve binding affinity in supramolecular chemistry but reduce solubility .

- Ethyl Groups : The tetraethyl derivative (C₁₇H₂₄N₄O₂) demonstrates higher lipophilicity, favoring applications in hydrophobic environments or drug delivery systems .

Salt Forms and Solubility

The dihydrochloride salt of pyridine-2,6-dicarboximidamide (C₇H₁₁Cl₂N₅ ) shows markedly improved aqueous solubility compared to the free base, highlighting the role of salt formation in optimizing physicochemical properties for biological or industrial applications .

Biologische Aktivität

N2,N2-dihydroxypyridine-2,6-dicarboximidamide, a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol, belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted at the 2 and 6 positions with hydroxyl and carboximidamide groups. This unique arrangement significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological research.

Biological Activity Overview

Research indicates that N2,N2-dihydroxypyridine-2,6-dicarboximidamide exhibits notable biological activity, particularly in its interactions with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of specific demethylase activities, such as JARID1B demethylase. This inhibition can lead to alterations in gene expression and cellular signaling pathways, suggesting potential therapeutic applications in cancer treatment and epigenetic regulation.

The mechanism through which N2,N2-dihydroxypyridine-2,6-dicarboximidamide exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound inhibits demethylases that play critical roles in modifying histones and other proteins.

- Gene Expression Modulation : By inhibiting these enzymes, it can alter the expression of genes involved in various cellular processes.

Comparative Analysis of Similar Compounds

To understand the unique properties of N2,N2-dihydroxypyridine-2,6-dicarboximidamide, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid | C8H6N2O4 | Contains two carboxylic acid groups |

| Pyridine-2,6-dicarboxamide | C8H8N4O2 | Contains amide instead of hydroxyl groups |

| Pyridine-2,6-dicarboximidamide | C8H8N4O3 | Contains imidamide groups similar to dihydroxypyridine |

| N,N'-diacetylhydrazine | C6H10N4O3 | Different functional groups but similar nitrogen content |

The specific arrangement of hydroxyl and carboximidamide groups on the pyridine ring enhances the reactivity and biological activity of N2,N2-dihydroxypyridine-2,6-dicarboximidamide compared to these other compounds.

Study 1: Inhibition of JARID1B Demethylase

A significant study investigated the inhibitory effects of N2,N2-dihydroxypyridine-2,6-dicarboximidamide on JARID1B demethylase activity. The findings indicated that:

- IC50 Value : The compound exhibited an IC50 value in the low micromolar range, demonstrating potent inhibition.

- Mechanism Elucidation : Kinetic studies revealed that the compound acts as a competitive inhibitor.

Study 2: Cellular Impact on Gene Expression

Another research effort focused on the compound's impact on gene expression in cancer cell lines. Key results included:

- Gene Expression Changes : Treatment with N2,N2-dihydroxypyridine-2,6-dicarboximidamide resulted in significant upregulation of tumor suppressor genes.

- Cell Proliferation Assays : The compound reduced cell proliferation rates by approximately 40% in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.